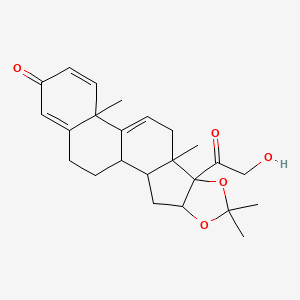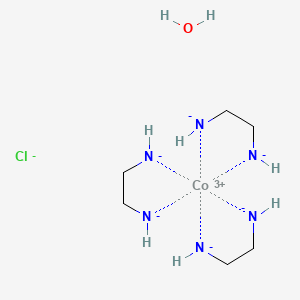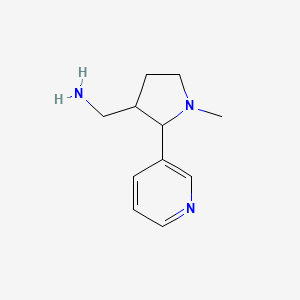![molecular formula C16H16Cl2N4 B12323227 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/no-structure.png)
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes two amino groups and a cyanophenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride typically involves the reaction of 4-halomethylbenzonitrile with 4-amino-1,2,4-triazole, followed by deamination and reaction with 4-fluorobenzonitrile . The process is carried out under controlled conditions to ensure the purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile
- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride
- (1R,2R)-(+)-1,2-BIS(4-CYANOPHENYL)ETHYLENEDIAMINE DIHYDROCHLORIDE
- (R,R)-1,2-BIS(4-CYANOPHENYL)-1,2-ETHANEDIAMINE DIHYDROCHLORIDE
Uniqueness
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride stands out due to its specific structural features, such as the presence of both amino and cyanophenyl groups. These features confer unique reactivity and binding properties, making it particularly useful in applications where precise molecular interactions are required.
特性
分子式 |
C16H16Cl2N4 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H |
InChIキー |
MPAGWLKLBQQMPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
